4-(Oxiran-2-ylmethoxy)benzoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-(Oxiran-2-ylmethoxy)benzoic acid consists of a benzene ring (benzoic acid portion) connected to an oxirane (epoxide) ring. The IUPAC name for this compound is 4-(oxiran-2-ylmethoxy)benzoic acid . The 2D and 3D structures can be visualized using computational tools .
Scientific Research Applications
Crystallography and Structural Chemistry
The compound “4-(Oxiran-2-ylmethoxy)benzoic acid” has been synthesized and studied using X-ray crystallography . It crystallizes in the monoclinic system, P21/n space group, with specific dimensions . This study provides valuable insights into the crystal structure of the compound, which is crucial for understanding its physical properties and potential applications .
Synthesis of New Compounds
The compound is used in the synthesis of new organic compounds . For instance, it has been used in the synthesis of a sulfonated gallic acid-based epoxide (GSE) . The synthesized compound was subjected to comprehensive characterization using FTIR (functional group), ESI-MS (molecular weight), and NMR (chemical environment) spectroscopy .
Leather Manufacturing
In the leather manufacturing sector, the compound has been used as a metal-free tanning compound . The leather treated with GSE demonstrated organoleptic and physical properties that were comparable to those achieved with glutaraldehyde tanning systems . SEM analysis of the GSE-tanned leather exhibited a homogeneous distribution pattern, confirming the stability of the collagen .
Environmental Impact
The use of “4-(Oxiran-2-ylmethoxy)benzoic acid” in leather manufacturing has shown to have a lower environmental impact compared to traditional tanning chemicals . The wastewater generated from the GSE tanning process exhibited a BOD to COD ratio of 0.35 ± 0.04, indicating its high treatability .
Biodegradability and Toxicity
The compound offers several advantages such as easy availability, biodegradability, and low toxicity, making it a sustainable and environment-friendly option for the leather industry .
Crosslinking of Collagen
The compound has been used in the crosslinking of collagen . The hydrothermal stability temperature of leather crosslinked with epoxide was found to be 83 ± 2 °C .
properties
IUPAC Name |
4-(oxiran-2-ylmethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRUKKGYJWLGBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599550 | |
Record name | 4-[(Oxiran-2-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxiran-2-ylmethoxy)benzoic acid | |
CAS RN |
35217-95-9 | |
Record name | 4-[(Oxiran-2-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50599550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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